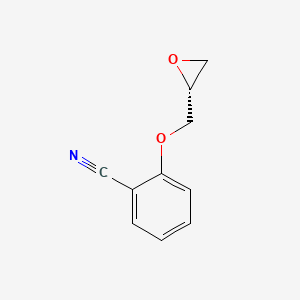
5'-Azido-5'-deoxy-2'-o-methyluridine
Vue d'ensemble
Description
5’-Azido-5’-deoxy-2’-o-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible chemical reactions that are used to quickly and reliably join molecular components .
Méthodes De Préparation
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves the reaction of an azide with an alkyne to form a triazole ring . The reaction conditions usually require a copper catalyst and can be performed under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5’-Azido-5’-deoxy-2’-o-methyluridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly with alkyne-containing molecules in the presence of a copper catalyst (CuAAC).
Cycloaddition Reactions: It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the azide group can potentially be reduced to an amine under appropriate conditions.
Applications De Recherche Scientifique
5’-Azido-5’-deoxy-2’-o-methyluridine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: It serves as a tool for labeling and tracking biomolecules in various biological systems.
Industry: It is used in the development of new materials and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 5’-Azido-5’-deoxy-2’-o-methyluridine involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis. The azide group allows it to participate in click chemistry reactions, facilitating the attachment of various molecular probes and drugs. This makes it a valuable tool for studying cellular processes and developing targeted therapies .
Comparaison Avec Des Composés Similaires
5’-Azido-5’-deoxy-2’-o-methyluridine is unique due to its azide group, which enables click chemistry reactions. Similar compounds include:
5’-Azido-5’-deoxy-5-methyluridine: Another purine nucleoside analog with similar anticancer properties.
5’-Azido-5’-deoxy-2’-o-(2-methoxyethyl)-5-methyluridine: This compound also features an azide group and is used in similar applications.
These compounds share the ability to undergo click chemistry reactions and have broad antitumor activity, but they differ in their specific molecular structures and reactivity profiles.
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLIVFPXXFWEK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579023 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194034-68-9 | |
| Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)







![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)




